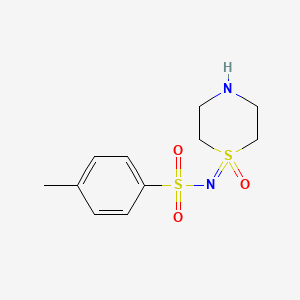
3-(2,3,4-Trifluorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4-Trifluorophenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound The azetidine ring is known for its significant ring strain, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trifluorophenyl)azetidine can be achieved through various methods. One notable method involves the photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation for efficient cyclocondensation in an alkaline aqueous medium. This method allows for the preparation of azetidines bearing various functional groups .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3,4-Trifluorophenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorophenyl ketones, while substitution reactions can produce a wide range of functionalized azetidines .
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
- 2-(3,4,5-Trifluorophenyl)azetidine
- 3-(4-Methoxyphenyl)azetidine
- 3-(2,4-Difluorophenyl)azetidine
Comparison: Compared to other similar compounds, 3-(2,3,4-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and selectivity .
Properties
Molecular Formula |
C9H8F3N |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)azetidine |
InChI |
InChI=1S/C9H8F3N/c10-7-2-1-6(5-3-13-4-5)8(11)9(7)12/h1-2,5,13H,3-4H2 |
InChI Key |
QUMBYRVFUGNGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


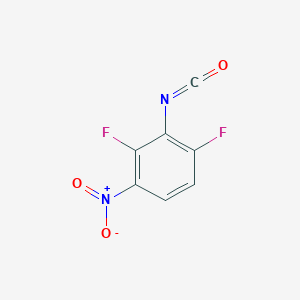

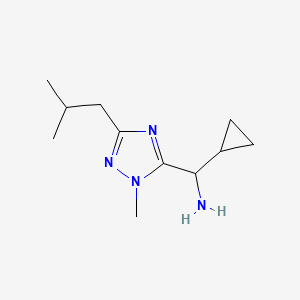
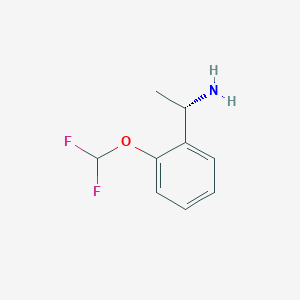
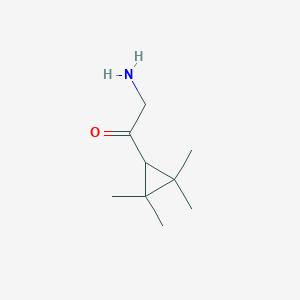



![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
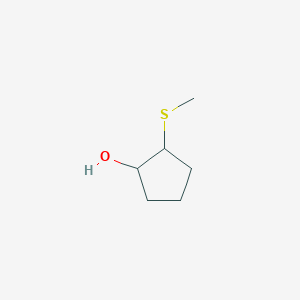
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)

